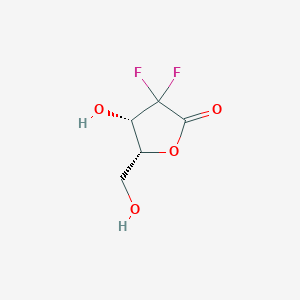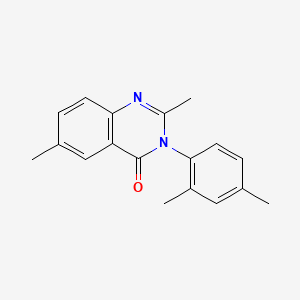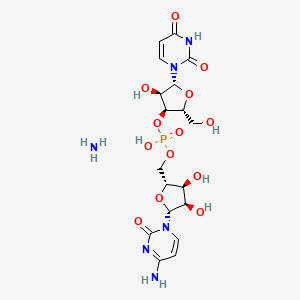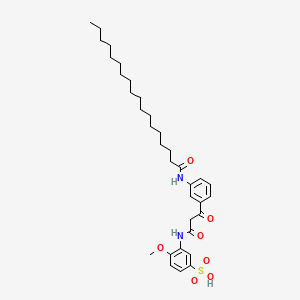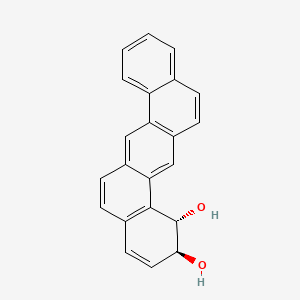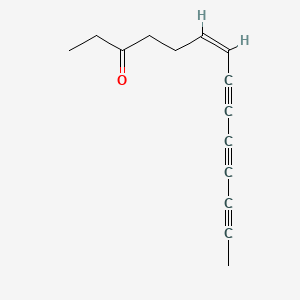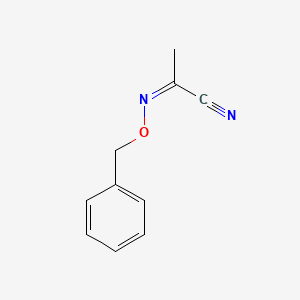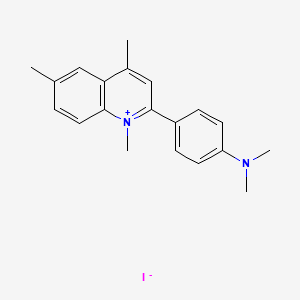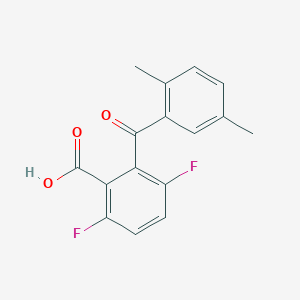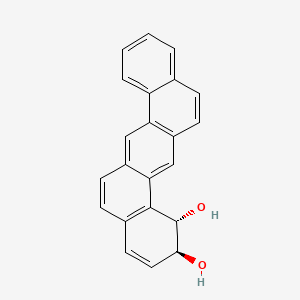
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it an important subject of study in environmental and health sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process is catalyzed by liver microsomes from rats pretreated with 3-methylcholanthrene. The major products of this metabolic conversion are 1,2,3,4-tetrahydrotetrols .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a laboratory setting for its biological and chemical properties.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Liver microsomes and cytochrome P-450 enzymes are commonly used to catalyze oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various dihydrodiol epoxides and tetrahydrotetrols .
Wissenschaftliche Forschungsanwendungen
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of PAHs and their derivatives.
Biology: The compound is studied for its mutagenic and carcinogenic properties.
Medicine: Research focuses on understanding its role in cancer development and potential therapeutic interventions.
Industry: It is used in environmental studies to understand the impact of PAHs on human health and the environment
Wirkmechanismus
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially cancer. The primary molecular targets are DNA and various enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- Trans-3,4-Dihydro-3,4-dihydroxydibenz(a,h)anthracene
- Trans-5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene
- Chrysene trans-3,4-dihydrodiol
Comparison: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific dihydrodiol structure and the position of its hydroxyl groups. This structural uniqueness influences its metabolic pathways and the types of reactive intermediates it forms, which can differ significantly from other similar compounds .
Eigenschaften
CAS-Nummer |
79301-84-1 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI-Schlüssel |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


